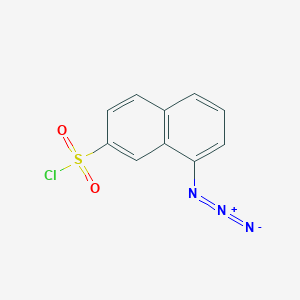

8-Azidonaphthalene-2-sulfonyl chloride

Description

Properties

IUPAC Name |

8-azidonaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O2S/c11-17(15,16)8-5-4-7-2-1-3-10(13-14-12)9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOPFDSCEDODLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)C(=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Azidonaphthalene-2-sulfonyl chloride typically involves the reaction of naphthalene-2-sulfonyl chloride with sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the azide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

8-Azidonaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.

Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as triphenylphosphine. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

8-Azidonaphthalene-2-sulfonyl chloride has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of various heterocycles, including pyrroles, pyrazoles, and isoxazoles.

Biology: It is employed in the modification of biomolecules for studying cell function and signal transduction.

Medicine: It is used in drug discovery and development, particularly in the synthesis of biologically active compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Azidonaphthalene-2-sulfonyl chloride involves the azide group, which is highly reactive and can participate in various chemical reactions. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important intermediates in the synthesis of biologically active compounds. The sulfonyl chloride group can also react with nucleophiles to form sulfonamide derivatives, which have various biological activities .

Comparison with Similar Compounds

8-Azidonaphthalene-2-sulfonyl chloride can be compared with other similar compounds such as:

Naphthalene-2-sulfonyl chloride: Lacks the azide group, making it less versatile in cycloaddition reactions.

Benzene-1-sulfonyl chloride: Has a simpler structure and different reactivity profile.

Azidobenzene: Contains an azide group but lacks the sulfonyl chloride group, limiting its applications in sulfonamide synthesis. The uniqueness of this compound lies in its combination of the azide and sulfonyl chloride groups, which provide a wide range of reactivity and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 8-Azidonaphthalene-2-sulfonyl chloride, and what critical parameters influence yield and purity?

- Answer : The synthesis involves two primary steps: (1) sulfonation of naphthalene derivatives using chlorosulfonic acid at controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate, and (2) azidation via nucleophilic substitution using sodium azide. Key parameters include maintaining anhydrous conditions during azide introduction to prevent hydrolysis and using inert solvents like dichloromethane. Purification via recrystallization or column chromatography (ethyl acetate/hexane) is critical to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm aromatic proton environments and sulfonyl/azide group positions.

- FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~2100 cm⁻¹ (azide N₃ stretch) validate functional groups.

- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺). Cross-reference spectral data with computational predictions (e.g., DFT) for accuracy .

Q. What safety protocols are essential when handling this compound?

- Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent decomposition.

- Spill management : Neutralize with sodium bicarbonate and absorb using inert materials (e.g., vermiculite). Dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the sulfonation and azidation steps to minimize side reactions?

- Answer :

- Sulfonation : Use stoichiometric excess of chlorosulfonic acid (1.5–2.0 eq.) at 0°C to prevent polysubstitution. Monitor reaction progress via TLC.

- Azidation : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NaN₃ reactivity in biphasic systems. Avoid metal catalysts to prevent azide decomposition.

- Workup : Quench excess reagents with ice-cold water and extract promptly to isolate intermediates .

Q. What strategies resolve discrepancies between theoretical and observed spectral data for derivatives?

- Answer :

- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., naphthalene-2-sulfonyl chloride derivatives) .

- Dynamic effects : Use variable-temperature NMR to assess rotational barriers in sulfonyl-azide conformers.

- Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and vibrational frequencies. Adjust synthetic conditions if steric/electronic mismatches arise .

Q. How does the electron-withdrawing sulfonyl chloride group influence the reactivity of the azide moiety?

- Answer : The sulfonyl group stabilizes the transition state in Huisgen cycloadditions by polarizing the azide electron density, enhancing reactivity toward alkynes. However, steric hindrance at the 8-position may reduce reaction rates. Quantify effects via kinetic studies (e.g., pseudo-first-order rate constants under varying temperatures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.